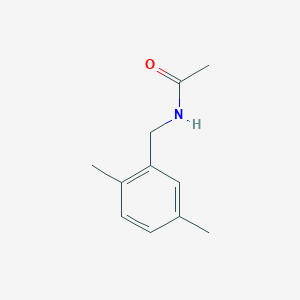![molecular formula C23H18N4O5 B11098684 N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11098684.png)
N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, hydrazino, and carbonyl groups
Preparation Methods
The synthesis of N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels, while the hydrazino group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
N-[(Z)-1-({2-[(E)-1-(5-HYDROXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE can be compared with other similar compounds, such as indole derivatives, which also possess diverse biological and clinical applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- Indole-3-acetic acid
- 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.
Properties
Molecular Formula |
C23H18N4O5 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H18N4O5/c28-19-11-12-21(27(31)32)18(14-19)15-24-26-23(30)20(13-16-7-3-1-4-8-16)25-22(29)17-9-5-2-6-10-17/h1-15,28H,(H,25,29)(H,26,30)/b20-13-,24-15+ |
InChI Key |
LIBFOPHPZFUTOO-MBUMNQNDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
![2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11098632.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098634.png)
![2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate](/img/structure/B11098638.png)
![1'-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B11098645.png)

![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098666.png)
![1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B11098676.png)
![Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11098689.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
![2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11098703.png)
